6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chloro group at the 6th position, difluorophenyl group at the 3rd position, and a sulfanyl group at the 2nd position on the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the quinazolinone intermediate.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiolating agents like thiourea or thiols.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alkoxides to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinones, and various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
6-Chloro-3-(2,4-difluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can be compared with other similar compounds in the quinazolinone family, such as:
6-Chloro-3-(2,4-difluorophenyl)-2-mercaptoquinazolin-4(3H)-one: This compound has a similar structure but differs in the oxidation state of the sulfur atom.
6-Chloro-3-(2,4-difluorophenyl)-2-methylquinazolin-4-one: This compound has a methyl group instead of a sulfanyl group, which may affect its biological activity and chemical reactivity.
6-Chloro-3-(2,4-difluorophenyl)-2-aminquinazolin-4-one: This compound contains an amino group, which can influence its interaction with biological targets and its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
733030-99-4 |
---|---|
Molecular Formula |
C14H7ClF2N2OS |
Molecular Weight |
324.7 g/mol |
IUPAC Name |
6-chloro-3-(2,4-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H7ClF2N2OS/c15-7-1-3-11-9(5-7)13(20)19(14(21)18-11)12-4-2-8(16)6-10(12)17/h1-6H,(H,18,21) |
InChI Key |
HPPVPBXAAJTMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.